cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride
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Overview
Description
cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group on the same carbon atom, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 2-methylcyclohexanone followed by amination and subsequent acidification to form the hydrochloride salt. The reaction conditions often require specific catalysts and temperature control to ensure the desired cis-configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure hydrogenation and specialized catalysts can enhance yield and purity. The final product is typically crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, using reagents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino and carboxylic acid functional groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- cis-2-Aminocycloheptanecarboxylic acid hydrochloride
- cis-2-Amino-1-cyclooctanecarboxylic acid hydrochloride
- cis-2-Aminomethyl-cyclohexanol hydrochloride
Comparison: Compared to these similar compounds, cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is unique due to the presence of a methyl group on the cyclohexane ring. This methyl group can influence the compound’s steric and electronic properties, potentially altering its reactivity and interactions with biological targets. The cis-configuration also plays a crucial role in determining the compound’s overall shape and behavior in chemical reactions.
Properties
IUPAC Name |
(1S,2R)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKSICCAWWEQSL-CIRBGYJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC[C@@H]1C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583522 |
Source
|
Record name | (1S,2R)-2-Amino-2-methylcyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202921-88-8 |
Source
|
Record name | (1S,2R)-2-Amino-2-methylcyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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